molecular formula C21H20N4O2 B15117621 3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15117621
M. Wt: 360.4 g/mol
InChI Key: DARFDAZKLGAZSR-UHFFFAOYSA-N
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Description

3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring, which is further connected to a pyridine carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazine in the presence of a palladium catalyst.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group on the pyridazine ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Linking the Pyrrolidine and Pyridine Rings: The final step involves the formation of the amide bond between the pyrrolidine and pyridine rings, typically through a condensation reaction using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol for nucleophilic substitution, and halogenated reagents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery, particularly as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

    Pyridine Derivatives: Compounds with the pyridine ring and different substituents.

Uniqueness

3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C21H20N4O2/c26-21(18-8-11-22-12-9-18)25-13-10-16(14-25)15-27-20-7-6-19(23-24-20)17-4-2-1-3-5-17/h1-9,11-12,16H,10,13-15H2

InChI Key

DARFDAZKLGAZSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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